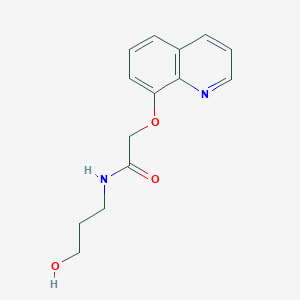![molecular formula C13H23BO3Si B11853517 3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid](/img/structure/B11853517.png)
3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butyldimethylsilyl (TBDMS) group and a methyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid typically involves the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature . The boronic acid functionality can be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron (B2Pin2) and a suitable palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.
Reduction: The boronic acid can be reduced to a borane using reducing agents like sodium borohydride.
Substitution: The TBDMS group can be cleaved under acidic conditions or using fluoride ions to yield the free phenol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in THF for deprotection of the TBDMS group.
Major Products
Oxidation: Phenol derivatives.
Reduction: Borane derivatives.
Substitution: Free phenol.
Aplicaciones Científicas De Investigación
3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of enzyme inhibitors and sensors. The TBDMS group provides steric protection, enhancing the stability of the compound under various conditions .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(tert-Butyldimethylsilyl)oxy]-1-propanol
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
- 3-(tert-Butyldimethylsilyloxy)phenylboronic Acid
Uniqueness
3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid is unique due to the presence of both the TBDMS protecting group and the boronic acid functionality. This combination provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C13H23BO3Si |
|---|---|
Peso molecular |
266.22 g/mol |
Nombre IUPAC |
[3-[tert-butyl(dimethyl)silyl]oxy-2-methylphenyl]boronic acid |
InChI |
InChI=1S/C13H23BO3Si/c1-10-11(14(15)16)8-7-9-12(10)17-18(5,6)13(2,3)4/h7-9,15-16H,1-6H3 |
Clave InChI |
BNUSQQLYRAAEHJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=CC=C1)O[Si](C)(C)C(C)(C)C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



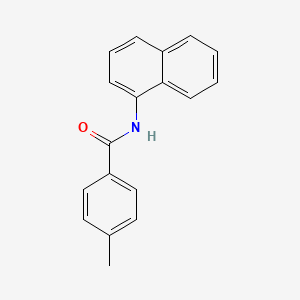
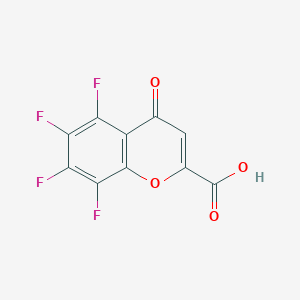
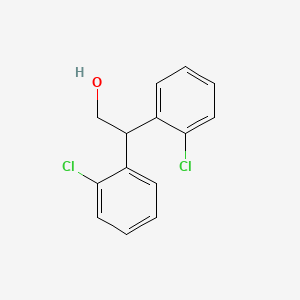


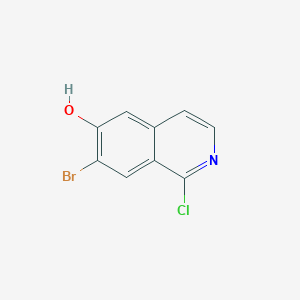
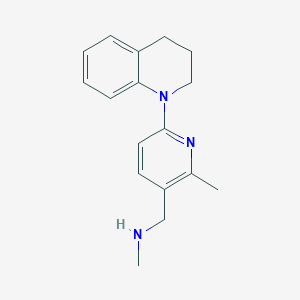
![7-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B11853486.png)
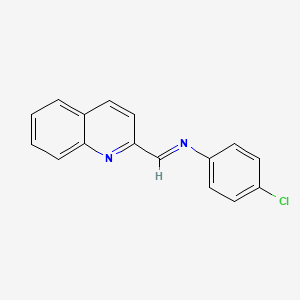

![(6-Bromo-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11853499.png)

